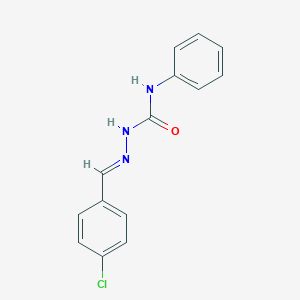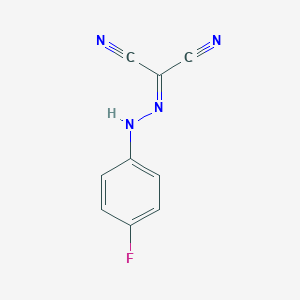
(Biphenyl-4-ylmethyl)(tetrahydrofuran-2-ylmethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Biphenyl-4-ylmethyl)(tetrahydrofuran-2-ylmethyl)amine is an organic compound that features a biphenyl group and a tetrahydrofuran ring connected through a methylamine linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Biphenyl-4-ylmethyl)(tetrahydrofuran-2-ylmethyl)amine typically involves the following steps:
Formation of Biphenyl-4-ylmethyl Bromide: This intermediate can be prepared by brominating biphenyl-4-methyl using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide.
Nucleophilic Substitution: The biphenyl-4-ylmethyl bromide is then reacted with tetrahydrofuran-2-ylmethylamine under basic conditions to form the desired product. Common bases used in this reaction include sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
(Biphenyl-4-ylmethyl)(tetrahydrofuran-2-ylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The biphenyl and tetrahydrofuran rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenating agents (e.g., NBS), nucleophiles (e.g., amines, alcohols), and bases (e.g., NaH, K2CO3).
Major Products
Oxidation: Imine, nitrile, or carboxylic acid derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted biphenyl or tetrahydrofuran derivatives.
Aplicaciones Científicas De Investigación
(Biphenyl-4-ylmethyl)(tetrahydrofuran-2-ylmethyl)amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or cardiovascular conditions.
Materials Science: The compound’s unique structural properties make it suitable for the development of novel materials, such as polymers and liquid crystals.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of (Biphenyl-4-ylmethyl)(tetrahydrofuran-2-ylmethyl)amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The biphenyl and tetrahydrofuran moieties can contribute to the compound’s binding affinity and specificity, influencing its overall pharmacological profile.
Comparación Con Compuestos Similares
Similar Compounds
Biphenyl-4-ylmethylamine: Lacks the tetrahydrofuran ring, which may affect its binding properties and reactivity.
Tetrahydrofuran-2-ylmethylamine: Lacks the biphenyl group, which may influence its structural rigidity and interaction with molecular targets.
(Biphenyl-4-ylmethyl)(pyrrolidin-2-ylmethyl)amine: Similar structure but with a pyrrolidine ring instead of tetrahydrofuran, potentially altering its chemical and biological properties.
Uniqueness
(Biphenyl-4-ylmethyl)(tetrahydrofuran-2-ylmethyl)amine is unique due to the combination of the biphenyl and tetrahydrofuran moieties, which provide a balance of rigidity and flexibility. This structural feature can enhance its binding interactions with molecular targets, making it a valuable compound for various applications in research and industry.
Propiedades
IUPAC Name |
1-(oxolan-2-yl)-N-[(4-phenylphenyl)methyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-2-5-16(6-3-1)17-10-8-15(9-11-17)13-19-14-18-7-4-12-20-18/h1-3,5-6,8-11,18-19H,4,7,12-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYXAQMPMRUBMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNCC2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20387704 |
Source


|
| Record name | 1-([1,1'-Biphenyl]-4-yl)-N-[(oxolan-2-yl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20387704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
356530-39-7 |
Source


|
| Record name | 1-([1,1'-Biphenyl]-4-yl)-N-[(oxolan-2-yl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20387704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(4-bromophenyl)carbamothioyl]benzamide](/img/structure/B185475.png)









![4-[(3-Chlorophenyl)carbamoylamino]benzamide](/img/structure/B185492.png)
![2-[(3-Chlorophenyl)carbamoylamino]benzamide](/img/structure/B185493.png)


